tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate

Medicinal Chemistry Bioisosteres Scaffold Design

This Boc-protected bicyclo[2.2.2]octane-1,4-diamine features orthogonal amine protection for sequential functionalization unmatched by unprotected analogs. The rigid 3D scaffold (carbon-carbon bridgehead distance ~2.6 Å) is a superior bioisostere for para-substituted phenyl rings, enhancing metabolic stability. Ideal for PROTAC linker assembly requiring defined geometry for ternary complex formation, and for constructing MOFs with precise pore control. Choose tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate for its unique combination of rigidity, orthogonal reactivity, and validated scaffolding performance in medicinal and materials chemistry.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1630906-54-5
Cat. No. B1381276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate
CAS1630906-54-5
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CCC(CC1)(CC2)N
InChIInChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-4-12(14,5-8-13)6-9-13/h4-9,14H2,1-3H3,(H,15,16)
InChIKeyGRVKFPSOHUZDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate (CAS 1630906-54-5): A Boc-Protected Bicyclic Diamine Building Block


tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate (CAS 1630906-54-5) is a Boc-protected bicyclic diamine featuring a saturated, three-dimensional bicyclo[2.2.2]octane scaffold. This rigid cage-like framework, often compared to adamantane, provides a distinct spatial orientation of functional groups, making it a valuable building block in medicinal chemistry and materials science . Its primary utility lies in the synthesis of more complex molecules, where the Boc group offers orthogonal protection for one amine, enabling selective deprotection and further functionalization under mild acidic conditions .

Why Unprotected or Differently Protected Bicyclo[2.2.2]octane Analogs Are Not Direct Substitutes for CAS 1630906-54-5


Direct substitution with close structural analogs, such as the unprotected diamine (bicyclo[2.2.2]octane-1,4-diamine, CAS 1659-77-4) or alternative linkers like adamantane (CAS 281-23-2), fails due to fundamental differences in synthetic utility and physicochemical properties. The target compound's orthogonal Boc protection is critical for chemoselective reactions in multi-step synthesis, a feature absent in the unprotected analog . Furthermore, while the bicyclo[2.2.2]octane scaffold shares the rigid, three-dimensional characteristics of other saturated bioisosteres like cubane and bicyclo[1.1.1]pentane (BCP), it offers a distinct linear exit vector and a specific carbon-carbon bridgehead distance (approximately 2.6 Å) [REFS-2, REFS-3]. These geometric parameters directly influence the spatial arrangement of attached moieties in drug candidates, affecting target binding and metabolic stability in ways that other scaffolds cannot replicate [2].

Comparative Evidence for tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate Against Alternative Scaffolds


Bicyclo[2.2.2]octane (BCO) vs. Bicyclo[1.1.1]pentane (BCP) and Cubane: Geometric Exit Vector Differentiation

The bicyclo[2.2.2]octane (BCO) scaffold provides a distinct, linear exit vector for substituents, which differentiates it from other rigid, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane. This linear geometry is critical for maintaining the spatial arrangement of pharmacophores in para-substituted phenyl ring replacements. In the context of drug design, the bridgehead carbon-carbon distance in BCO is approximately 2.6 Å, which more closely mimics the distance across a para-substituted phenyl ring compared to the shorter distance in BCP [1].

Medicinal Chemistry Bioisosteres Scaffold Design

Metabolic Stability Enhancement: BCO vs. Phenyl Ring in Imatinib Analogs

Incorporation of the bicyclo[2.2.2]octane (BCO) scaffold as a bioisostere for a phenyl ring has been shown to significantly enhance metabolic stability in a class-level context. In a study with the kinase inhibitor Imatinib, replacement of the phenyl ring with a 2-oxabicyclo[2.2.2]octane core resulted in a dramatic improvement in metabolic stability in human liver microsomes. While direct data for the target Boc-protected diamine are not available, this class-level evidence demonstrates the intrinsic value of the BCO core for improving drug-like properties [REFS-1, REFS-2].

Drug Metabolism Bioisosteres Medicinal Chemistry

Orthogonal Protection: Boc-Protected Diamine vs. Unprotected Bicyclo[2.2.2]octane-1,4-diamine (CAS 1659-77-4)

The presence of a single tert-butyloxycarbonyl (Boc) protecting group on the target compound provides orthogonal protection, a key advantage over the unprotected analog bicyclo[2.2.2]octane-1,4-diamine (CAS 1659-77-4). The Boc group allows for selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), enabling chemists to perform reactions exclusively on the free amine while the other remains protected [REFS-1, REFS-2]. The unprotected analog lacks this chemoselectivity, leading to complex mixtures in multi-step syntheses where differential reactivity is required.

Organic Synthesis Protecting Groups Peptide Chemistry

Thermal and Impact Stability: Bicyclo[2.2.2]octane vs. Cubane Derivatives

For applications requiring safe handling and scale-up, the bicyclo[2.2.2]octane (BCO) scaffold offers a significant safety advantage over its more strained counterpart, cubane. Studies on the thermal sensitiveness of substituted cage hydrocarbons indicate that while iodo-substituted cubanes can be impact sensitive, hydroxymethyl-substituted BCO derivatives undergo more rapid thermodecomposition, suggesting a generally lower hazard profile for BCO-based building blocks compared to cubane analogs [1].

Energetic Materials Process Safety Scaffold Stability

Optimal Application Scenarios for tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate in R&D


Scaffold Hopping: Replacing a para-Substituted Phenyl Ring with a Rigid Bicyclo[2.2.2]octane Linker

Leverage the compound's rigid BCO scaffold to replace a para-substituted phenyl ring in a lead molecule. This approach aims to improve metabolic stability, as demonstrated by class-level evidence showing enhanced in vitro stability for BCO-containing analogs [REFS-1, REFS-2]. The orthogonal Boc protection on one amine allows for sequential functionalization, enabling the precise introduction of target-binding moieties at defined distances and angles .

Synthesis of PROTACs and Bifunctional Degraders Using a Rigid Linear Linker

Employ the compound as a rigid, non-conjugated linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules. The BCO scaffold provides a defined spatial separation between the E3 ligase ligand and the target protein ligand, which is crucial for forming a productive ternary complex [REFS-1, REFS-4]. The Boc group allows for the initial attachment of one warhead to the free amine, followed by deprotection and attachment of the second, facilitating a modular synthetic approach .

Construction of Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Use the compound as a building block to create rod-like, rigid structures in metal-organic frameworks (MOFs) or supramolecular architectures. The linear geometry and inherent rigidity of the BCO unit are advantageous for controlling pore size and geometry in microporous materials [REFS-4, REFS-5]. The Boc group can be removed to reveal a coordinating amine, or further functionalized to introduce metal-binding groups for framework assembly .

Solid-Phase Synthesis of Oligonucleotides and Peptides Using a Universal Linker Precursor

Utilize the compound as a precursor to develop universal linkers for solid-phase synthesis. Derivatives of bicyclo[2.2.2]octane-2,3-diol have been successfully employed as universal linkers for oligonucleotide synthesis, enabling the preparation of modified 3'-termini [5]. The target compound's protected amine can be used to anchor the growing chain or to introduce further functionality post-synthesis.

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